(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine
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Overview
Description
(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine: is a compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which combines an imidazole ring and a furan ring linked by a propyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors that contain active sites compatible with its imidazole and furan rings.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3-Imidazol-1-YL-propyl)-(5-methyl-thiophene-2-YL-methyl)-amine: Similar structure but with a thiophene ring instead of a furan ring.
(3-Imidazol-1-YL-propyl)-(5-methyl-pyrrole-2-YL-methyl)-amine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is unique due to its combination of an imidazole and furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYUVZGJSRRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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